molecular formula C11H9NO2S B079813 2-Amino-5-phenyl-thiophene-3-carboxylic acid CAS No. 14770-84-4

2-Amino-5-phenyl-thiophene-3-carboxylic acid

Cat. No.: B079813
CAS No.: 14770-84-4
M. Wt: 219.26 g/mol
InChI Key: QSMQLBVCCAMZHD-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-5-phenyl-thiophene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H9_9NO2_2S, featuring a thiophene ring with an amino group and a carboxylic acid functional group. This structure contributes to its unique reactivity and biological properties.

1. Anti-inflammatory Activity

Research indicates that thiophene-based compounds, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, one study reported an IC50_{50} value of 29.2 µM for 5-lipoxygenase inhibition, highlighting the potential of thiophene derivatives in modulating inflammatory responses .

2. Antibacterial Activity

This compound has demonstrated antibacterial properties against various pathogens. Preliminary data suggest that it exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, compounds structurally similar to it have been shown to inhibit strains such as E. faecalis and P. aeruginosa, indicating its potential as an antibacterial agent .

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of thiophene can induce apoptosis in cancer cells by targeting specific molecular pathways. For instance, IC50_{50} values for certain thiophene derivatives against cancer cell lines range from 3 to 20 µM, demonstrating promising anticancer activity . The mechanisms include the inhibition of angiogenesis and modulation of cell signaling pathways critical for tumor growth.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activity or influence signaling pathways related to inflammation and cell proliferation. Ongoing research aims to elucidate the specific targets and pathways affected by this compound.

Case Studies

Several studies have investigated the effects of thiophene derivatives in animal models:

  • Inflammation Model : In a carrageenan-induced paw edema model, a derivative exhibited anti-inflammatory activity superior to indomethacin at a dose of 50 mg/kg, reducing inflammation by approximately 58% .
  • Cancer Cell Studies : In vitro assays showed that treatment with thiophene derivatives led to significant decreases in cell viability in breast cancer cell lines (MCF-7), indicating potential for therapeutic applications in oncology .

Comparative Analysis

The following table summarizes the biological activities and key findings related to this compound compared to other thiophene derivatives:

Compound NameBiological ActivityIC50_{50} ValuesNotes
This compoundAnti-inflammatory29.2 µM (5-LOX)Effective in reducing inflammation
Thiophene Derivative AAntibacterial40 - 50 µg/mLComparable to ceftriaxone
Thiophene Derivative BAnticancer3 - 20 µMInduces apoptosis in cancer cells

Properties

IUPAC Name

2-amino-5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMQLBVCCAMZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352376
Record name 2-Amino-5-phenyl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-84-4
Record name 2-Amino-5-phenyl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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